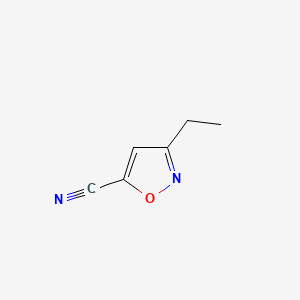![molecular formula C15H15NO2 B572609 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol CAS No. 1261947-37-8](/img/structure/B572609.png)
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is also known by its IUPAC name, N-ethyl-2’-hydroxy[1,1’-biphenyl]-3-carboxamide . This compound is characterized by the presence of a phenol group and an N-ethylaminocarbonyl group attached to a biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Phenol Group: The phenol group can be introduced through a hydroxylation reaction, where a hydroxyl group is added to the biphenyl core.
Formation of the N-Ethylaminocarbonyl Group: The N-ethylaminocarbonyl group can be introduced through an amidation reaction, where an amine (ethylamine) reacts with a carboxylic acid derivative (such as an acid chloride) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the N-ethylaminocarbonyl moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions may use reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3), while nucleophilic substitution reactions may use reagents such as sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the carbonyl group may yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions due to its potential binding properties.
Medicine: It could be investigated for its potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenol group can form hydrogen bonds, while the N-ethylaminocarbonyl group can participate in hydrophobic interactions and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(N-Methylaminocarbonyl)phenyl]phenol: Similar structure with a methyl group instead of an ethyl group.
2-[3-(N-Propylaminocarbonyl)phenyl]phenol: Similar structure with a propyl group instead of an ethyl group.
2-[3-(N-Butylaminocarbonyl)phenyl]phenol: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol is unique due to the presence of the ethyl group in the N-ethylaminocarbonyl moiety, which can influence its chemical reactivity and binding properties compared to its methyl, propyl, and butyl analogs. This uniqueness can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for specific research and industrial applications.
Propiedades
IUPAC Name |
N-ethyl-3-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-16-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)17/h3-10,17H,2H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWLIBHEYXBSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683574 |
Source


|
| Record name | N-Ethyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-37-8 |
Source


|
| Record name | N-Ethyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)
![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)

![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)
![6-Cyclobutyl-3,6-diazabicyclo[3.2.1]octan-2-one](/img/structure/B572533.png)
![1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one](/img/structure/B572534.png)




![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)

